molecular formula C10H16LiN5O11P3 B1499277 Adenosine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt CAS No. 93939-70-9

Adenosine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt

Cat. No.: B1499277
CAS No.: 93939-70-9
M. Wt: 482.2 g/mol
InChI Key: SKKDTNLQGHBADJ-UOERWJHTSA-N
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Description

Adenosine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt is a useful research compound. Its molecular formula is C10H16LiN5O11P3 and its molecular weight is 482.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

93939-70-9

Molecular Formula

C10H16LiN5O11P3

Molecular Weight

482.2 g/mol

IUPAC Name

trilithium;[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O11P3.Li/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18;/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18);/t6-,7+;/m0./s1

InChI Key

SKKDTNLQGHBADJ-UOERWJHTSA-N

SMILES

[Li+].[Li+].[Li+].C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N

Isomeric SMILES

[Li].C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

[Li].C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenosine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt
Reactant of Route 2
Reactant of Route 2
Adenosine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt
Reactant of Route 3
Adenosine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt
Reactant of Route 4
Adenosine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt
Reactant of Route 5
Adenosine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt
Reactant of Route 6
Adenosine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-, trilithium salt

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